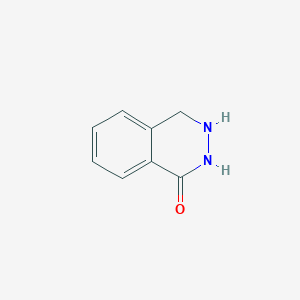
3,4-Dihydrophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-dihydrophthalazin-1(2H)-one derivatives?
- Methodology : A common approach involves thiation reactions using Lawesson’s reagent (LR) or Japanese reagent (JR) in toluene under reflux conditions. For example, reacting 5-amino-2,3-dihydrophthalazine-1,4-dione with these reagents yields 8-amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-one (7) with high purity. Reaction progress is monitored via TLC, and purification is achieved using silica gel column chromatography with ethyl acetate/petroleum ether (60–80°C) .
Q. How should this compound be stored to ensure stability?
- Methodology : Store the compound as a lyophilized powder at -20°C for short-term use (3–6 months) or -80°C for long-term stability (up to 12 months). Solutions should be prepared in anhydrous solvents (e.g., DMSO) under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR spectroscopy : Use DMSO-d₆ or CDCl₃ for structural elucidation (e.g., δ 5.60 ppm for proton environments in dihydroisoquinolinone derivatives) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., exact mass 178.185 g/mol for C₁₀H₁₀O₃ derivatives) .
- X-ray crystallography : SHELX programs refine crystal structures, particularly for resolving hydrogen bonding and torsion angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield or purity when using different thiating agents?
- Methodology : Compare reaction kinetics and byproduct profiles between reagents. For instance, Lawesson’s reagent may produce phthalazin-1-yl-4-methoxyphenyl phosphinodithioic acid (8) as a side product, while Japanese reagent yields cleaner outcomes. Optimize stoichiometry (0.5 mmol reagent per 1 mmol substrate) and use preparative HPLC for isolating pure fractions .
Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?
- Methodology : Introduce substituents at the 2-position (e.g., 1,3,4-oxadiazole groups) to improve membrane permeability. Synthesize derivatives via esterification of methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, followed by coupling with heterocyclic amines. Screen activity against Gram-positive/negative bacteria using MIC assays .
Q. How can computational methods predict the pharmacokinetic properties of novel derivatives?
- Methodology : Perform QSAR modeling using software like MOE or Schrödinger. Input descriptors such as logP (optimal range: 2.5–3.5), PSA (<90 Ų), and molecular weight (<500 g/mol). Validate predictions with in vitro ADME assays (e.g., microsomal stability) .
Q. What experimental protocols assess the compound’s toxicity in cell-based systems?
- Methodology : Conduct MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines. Prepare stock solutions (1–10 mM in DMSO) and test concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and measure IC₅₀ values. Confirm apoptosis via flow cytometry (Annexin V/PI staining) .
Q. Data Analysis & Troubleshooting
Q. How to address discrepancies in crystallographic data refinement?
- Methodology : Use SHELXL for small-molecule refinement. Check for twinning or high mosaicity in diffraction data. Apply restraints for disordered solvent molecules and validate with R₁ (target <5%) and wR₂ (target <10%) metrics. Cross-reference with PLATON/ADDSYM for symmetry validation .
Q. Why do NMR spectra show unexpected splitting patterns in dihydrophthalazinone derivatives?
- Methodology : Investigate tautomerism or dynamic exchange processes. For example, keto-enol tautomerism in the phthalazinone ring can cause peak splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence and calculate energy barriers .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H8N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4,9H,5H2,(H,10,11) |
InChI Key |
KCOLJRSQFLZEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















